

Application Notes and Protocols for Ki67 (formerly ALC67) Western Blotting

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Compound of Interest		
Compound Name:	ALC67	
Cat. No.:	B13446621	Get Quote

Topic: Ki67 Western Blot Protocol

Audience: Researchers, scientists, and drug development professionals.

Note: The protein "**ALC67**" is not found in the referenced literature; it is presumed to be a typographical error for the well-characterized nuclear protein Ki67. This document provides a detailed protocol for the western blot analysis of Ki67.

Introduction

Ki67 is a nuclear protein critically associated with cellular proliferation.[1][2][3] It is expressed throughout the active phases of the cell cycle (G1, S, G2, and M) but is absent in quiescent (G0) cells, making it an excellent marker for the growth fraction of a cell population.[1][3][4][5] Due to its correlation with cell proliferation, Ki67 is widely used as a prognostic and predictive marker in cancer research and clinical pathology.[1][2][6][7] This protocol provides a comprehensive guide for the detection of Ki67 by western blot.

Quantitative Data Summary

The following table summarizes key quantitative parameters for performing a successful Ki67 western blot.



Parameter	Recommended Value	Notes	Source
Protein Loading	10-40 μg of total cell lysate	The optimal amount may vary based on cell type and Ki67 expression levels.	[8]
Primary Antibody Dilution	2 μg/mL or 1:500 - 1:2000	Dilution should be optimized for the specific antibody and experimental conditions.	[9]
Theoretical Molecular Weight	~319 kDa and ~359 kDa (isoforms)	The protein has two main isoforms.	[10][11]
Observed Molecular Weight	~312 kDa, ~345 kDa, ~395 kDa	The observed molecular weight can vary due to post-translational modifications and other experimental factors.	[12]
SDS-PAGE Gel Percentage	4-8% Tris-glycine gel	A low percentage gel is recommended for resolving high molecular weight proteins like Ki67.	[8]

Experimental Protocol: Western Blotting for Ki67

This protocol outlines the steps for sample preparation, electrophoresis, protein transfer, and immunodetection of the Ki67 protein.

Sample Preparation (Cell Lysate)



- Cell Harvest: For adherent cells, wash with ice-cold PBS, then scrape cells. For suspension cells, pellet by centrifugation.
- Lysis: Resuspend the cell pellet in ice-cold RIPA lysis buffer supplemented with a fresh protease and phosphatase inhibitor cocktail. A typical volume is 100-500 μL per 10 cm plate or 1x10⁷ cells.
- Homogenization: Incubate the lysate on ice for 15-30 minutes with intermittent vortexing. To
 ensure complete lysis and shear DNA, which can cause high viscosity, sonicate the lysate for
 10-15 seconds on ice.
- Centrifugation: Clarify the lysate by centrifuging at 12,000-16,000 x g for 15 minutes at 4°C.
- Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled microcentrifuge tube.
- Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay, which is compatible with most detergents found in lysis buffers.
- Sample Preparation for Loading: Mix the desired amount of protein (e.g., 20 μ g) with 4x Laemmli sample buffer containing a reducing agent (like DTT or β -mercaptoethanol). Heat the mixture at 95-100°C for 5 minutes.

SDS-PAGE

- Gel Selection: Use a low-percentage (e.g., 4-8%) Tris-glycine polyacrylamide gel to ensure adequate separation of the high molecular weight Ki67 protein.
- Loading: Load 10-40 μg of the prepared protein lysate into each well. Include a high-range molecular weight marker.
- Electrophoresis: Run the gel in 1x Tris-Glycine-SDS running buffer. Start at a lower voltage (e.g., 80V) until the samples enter the resolving gel, then increase to a constant voltage (e.g., 120V) until the dye front reaches the bottom of the gel.

Protein Transfer



- Membrane Activation: If using a PVDF membrane, activate it by immersing in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer. Nitrocellulose membranes do not require methanol activation.
- Transfer Setup: Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).
- Transfer Conditions: For high molecular weight proteins like Ki67, a wet transfer is often preferred. Perform the transfer at 100V for 90 minutes or overnight at a lower voltage (e.g., 20-30V) at 4°C to ensure efficient transfer. The transfer buffer should contain 20% methanol, and the entire apparatus should be kept cool.[8]

Immunodetection

- Blocking: After transfer, block the membrane in 5% non-fat dry milk or 5% BSA in Trisbuffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
- Primary Antibody Incubation: Dilute the primary anti-Ki67 antibody in the blocking buffer at the recommended concentration (e.g., 2 μg/mL). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.
- Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
- Secondary Antibody Incubation: Incubate the membrane with an appropriate HRPconjugated secondary antibody (e.g., anti-rabbit IgG), diluted in blocking buffer, for 1 hour at room temperature.
- Final Washes: Repeat the washing step (step 4.3) three to four times.

Signal Detection

Substrate Incubation: Prepare the enhanced chemiluminescence (ECL) substrate according
to the manufacturer's instructions. Incubate the membrane in the substrate solution for 1-5
minutes.



• Imaging: Remove excess substrate and capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film. Multiple exposures may be necessary to achieve the optimal signal.

Diagrams



Sample Preparation Protein Separation & Transfer Immunodetection Blocking (5% Milk/BSA) Primary Antibody Incubation (Anti-Ki67) Wash (3x TBST) Secondary Antibody Incubation (HRP-conjugated) Wash (3x TBST) Signal Detection ECL Substrate Incubation Chemiluminescence Imaging

Figure 1. Experimental Workflow for Ki67 Western Blot

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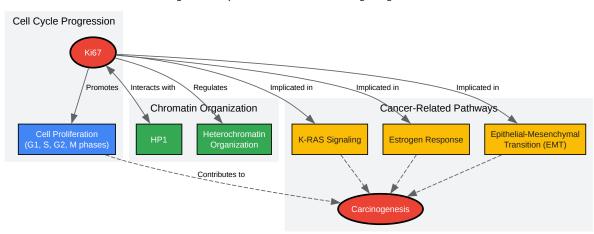


Figure 2. Simplified Ki67 Interaction and Signaling Context

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